Ethylene Polymerization Catalytic Activity Scales with Steric Bulk of N-Aryl Substituent
For mono(imino)pyrrole-Ni(II) complexes, Su et al. (2020) demonstrated that ethylene polymerization catalytic activity increases monotonically with the steric hindrance of the 2,6-disubstituents on the N-aryl ring, following the order H < Me < Et [1]. The 2,4,6-trimethylphenyl group (present in this compound) provides steric demand exceeding that of 2,6-diethyl substitution, as evidenced by its 78.3° dihedral angle in the free ligand [2], placing it at the high-activity end of the established steric-activity trend.
Supports highest steric bulk tier among tested N-aryl analogs
Ni(II)/MAO, 10 bar ethylene, 30–60°C
| Evidence Dimension | Ethylene polymerization catalytic activity of Ni(II) complexes as a function of N-aryl 2,6-substituent steric bulk |
|---|---|
| Target Compound Data | Ligand bearing 2,4,6-trimethylphenyl group; free ligand dihedral angle = 78.3°; activity expected to exceed 2,6-diethyl analog |
| Comparator Or Baseline | 2,6-H (unsubstituted): lowest activity; 2,6-Me: intermediate; 2,6-Et: highest among directly tested analogs (Su et al., 2020) |
| Quantified Difference | Activity trend: H < Me < Et; 2,4,6-Me₃ predicted to be ≥ 2,6-Et₂ based on steric argument |
| Conditions | Ni(II) complexes activated with methylaluminoxane (MAO) or Et₂AlCl; ethylene polymerization in toluene; catalyst loading 5 μmol; 10 bar ethylene; 30–60°C [1] |
Why This Matters
For procurement of catalyst precursor ligands, the 2,4,6-trimethylphenyl variant provides access to the highest steric bulk tier among synthetically accessible N-aryl pyrrole-2-carbaldimines, which correlates with superior ethylene polymerization productivity.
- [1] Su, B.-Y., Yan, T.-Y., Li, X.-T., Pan, D.-D., Faida, P., & Ding, L.-Q. (2020). Influence of the Substituents on Imino-aryl Ring of Mono(imino)pyrrole-Ni(II) Complexes to Their Ethylene Polymerization Catalytic Performance. Chinese Journal of Structural Chemistry, 39(6), 1093–1102. doi:10.14102/j.cnki.0254-5861.2011-2548 View Source
- [2] Imhof, W. (2013). (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline. Acta Crystallographica Section E, 69, o104. doi:10.1107/S160053681205057X View Source
